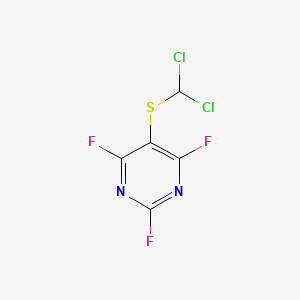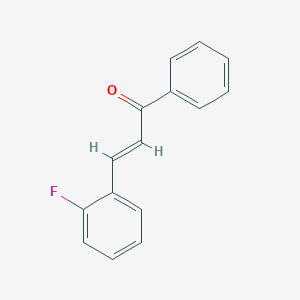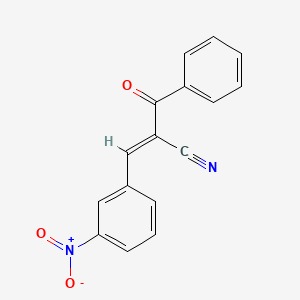
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene (9-HM2-MPAF) is a fluorescent compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a highly versatile compound that has been used in a variety of studies, from drug delivery to imaging. 9-HM2-MPAF is a member of the maleimide family of compounds, which are characterized by their ability to form covalent bonds with proteins. 9-HM2-MPAF is also known for its ability to interact with other molecules, including DNA and RNA.
Aplicaciones Científicas De Investigación
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has been used in a variety of scientific research applications. It has been used as a fluorescent reporter molecule in studies of gene expression, protein-protein interactions, and protein-DNA interactions. It has also been used in studies of cell signaling, drug delivery, and imaging. This compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
Mecanismo De Acción
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene binds to proteins through a covalent bond. This covalent bond is formed when the maleimide group of this compound reacts with the amino acid residues of the protein. This covalent bond is strong and stable, allowing this compound to remain bound to the protein for an extended period of time. This covalent bond also allows this compound to interact with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and interact with other molecules, such as DNA and RNA. It has also been shown to affect the structure and function of proteins, as well as to affect cell signaling pathways. In addition, this compound has been shown to affect the uptake and release of drugs in cells, as well as to affect the metabolism of drugs in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene in lab experiments is its versatility. It can be used in a variety of studies, from gene expression to drug delivery. It is also easy to synthesize and can be used in a variety of lab techniques. However, one of the main limitations of using this compound is its relatively low fluorescence intensity. This can make it difficult to detect in some experiments.
Direcciones Futuras
There are a number of potential future directions for 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene research. One potential direction is to further explore its applications in drug delivery and imaging. Another potential direction is to investigate its effects on cell signaling pathways. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Finally, this compound could be used to study the metabolism of drugs in cells.
Métodos De Síntesis
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene can be synthesized using a variety of methods, including the Wittig reaction, the Vilsmeier-Haack reaction, and the Barbier reaction. In the Wittig reaction, this compound is synthesized by reacting a maleimide with an aldehyde. In the Vilsmeier-Haack reaction, this compound is synthesized by reacting a maleimide with an amine. In the Barbier reaction, this compound is synthesized by reacting a maleimide with a carboxylic acid. All of these methods are relatively straightforward and can be used to synthesize this compound in a laboratory setting.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUHVREGVTVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



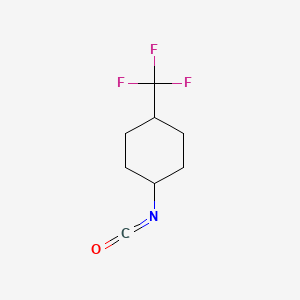
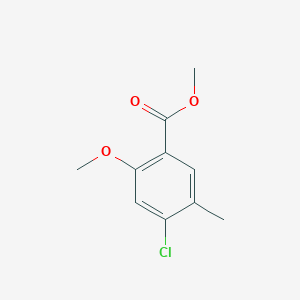


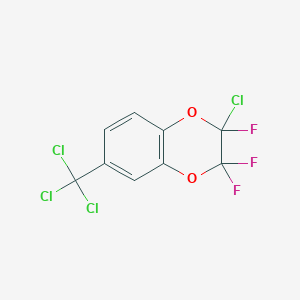
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)


